molecular formula C10H13N3O2 B3298296 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile CAS No. 897282-01-8

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile

Cat. No.: B3298296
CAS No.: 897282-01-8
M. Wt: 207.23 g/mol
InChI Key: PGESNTIBOXIKOR-UHFFFAOYSA-N
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Description

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.

Chemical Reactions Analysis

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-5,7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGESNTIBOXIKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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